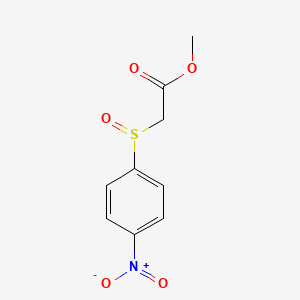

(4-Nitrophenyl)sulfinyl acetic acid methyl ester

CAS No.: 85728-59-2

Cat. No.: VC16987723

Molecular Formula: C9H9NO5S

Molecular Weight: 243.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85728-59-2 |

|---|---|

| Molecular Formula | C9H9NO5S |

| Molecular Weight | 243.24 g/mol |

| IUPAC Name | methyl 2-(4-nitrophenyl)sulfinylacetate |

| Standard InChI | InChI=1S/C9H9NO5S/c1-15-9(11)6-16(14)8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 |

| Standard InChI Key | RQYLZYRRGRSPNS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CS(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

The IUPAC name of (4-Nitrophenyl)sulfinyl acetic acid methyl ester is methyl 2-(4-nitrophenyl)sulfinylacetate. Its structure consists of:

-

A 4-nitrophenyl group (C₆H₄NO₂), where the nitro substituent at the para position confers strong electron-withdrawing effects.

-

A sulfinyl group (-S(O)-) that bridges the aromatic ring and the acetic acid methyl ester.

-

A methyl ester moiety (-COOCH₃), which enhances solubility in organic solvents and influences metabolic stability in biological contexts.

The sulfinyl group adopts a trigonal pyramidal geometry, with the sulfur atom acting as a chiral center in unsymmetrical derivatives. This chirality is critical in enantioselective synthesis and biological interactions, though specific data on the compound’s optical activity remain undocumented in peer-reviewed sources .

Synthesis and Reaction Pathways

Industrial and Laboratory Optimization

Industrial-scale production would likely employ continuous flow reactors to enhance yield and purity. Key parameters include:

-

Temperature: 0–25°C to minimize side reactions (e.g., over-oxidation to sulfones).

-

Catalysts: Triethylamine or DMAP to accelerate esterification.

-

Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel .

Physicochemical Properties

Spectral and Chromatographic Data

While experimental data for (4-Nitrophenyl)sulfinyl acetic acid methyl ester are scarce, analogous sulfinyl esters exhibit the following characteristics:

-

IR Spectroscopy: Strong absorption bands at 1,320–1,160 cm⁻¹ (S=O stretch) and 1,740–1,710 cm⁻¹ (ester C=O stretch).

-

NMR Spectroscopy:

-

¹H NMR: δ 3.7–3.8 ppm (singlet, COOCH₃), δ 7.5–8.3 ppm (aromatic protons).

-

¹³C NMR: δ 52–53 ppm (COOCH₃), δ 125–150 ppm (aromatic carbons).

-

-

Gas Chromatography: Retention indices (Kovats) for similar nitrophenyl esters on non-polar columns (e.g., HP-5) range from 2,600–2,700 under isothermal conditions .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 243.24 g/mol | Calculated |

| Boiling Point | Not reported | - |

| Solubility | Soluble in DMSO, THF, ethyl acetate | Inferred |

| Chromatographic RI (HP-5) | ~2,650 (estimated) |

Reactivity and Functional Transformations

Oxidation and Reduction

-

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group (-SO₂-) using hydrogen peroxide or mCPBA, yielding (4-nitrophenyl)sulfonyl acetic acid methyl ester. This reaction is critical for enhancing metabolic stability in drug candidates .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming (4-aminophenyl)sulfinyl acetic acid methyl ester. This derivative is a versatile intermediate for coupling reactions .

Nucleophilic Substitution

The methyl ester undergoes hydrolysis in basic or acidic conditions to form the corresponding carboxylic acid, which can further react with amines or alcohols to generate amides or esters.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s sulfinyl group facilitates interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding and dipole interactions. Potential applications include:

-

Protease Inhibition: Sulfinyl moieties mimic transition states in enzymatic cleavage, making them potent inhibitors .

-

Anticancer Agents: Nitrophenyl derivatives exhibit cytotoxicity via ROS generation and DNA intercalation .

Materials Science

Sulfinyl esters serve as monomers in polymer synthesis, contributing to materials with tailored thermal and mechanical properties.

Challenges and Future Directions

Current limitations include:

-

Stereochemical Control: Asymmetric synthesis of enantiopure sulfinyl esters remains underdeveloped.

-

Stability Issues: Sulfinyl groups are prone to disproportionation under acidic or basic conditions.

Future research should prioritize:

-

Development of enantioselective sulfinylation catalysts.

-

Exploration of biocatalytic routes for sustainable synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume